molecular formula C7H5F3N2O B3253232 3-(Trifluoromethyl)picolinamide CAS No. 22245-85-8

3-(Trifluoromethyl)picolinamide

Cat. No.: B3253232
CAS No.: 22245-85-8
M. Wt: 190.12 g/mol
InChI Key: KJDIGQWBDQJIFR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)picolinamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyltrimethylsilane (TMSCF3) and involves conditions that facilitate the formation of the trifluoromethyl group on the aromatic ring .

Industrial Production Methods

Industrial production methods for 3-(Trifluoromethyl)picolinamide may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to ensure efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Trifluoromethyltrimethylsilane (TMSCF3): Used for trifluoromethylation reactions.

    Strong Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while oxidation reactions may produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For example, in pharmaceuticals, the compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)picolinamide include other trifluoromethylated picolinamides and related derivatives. Examples include:

  • 4-(Trifluoromethyl)picolinamide
  • 2-(Trifluoromethyl)picolinamide
  • Trifluoromethylated pyridines

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group on the picolinamide structure. This positioning can influence the compound’s chemical reactivity, biological activity, and overall stability, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDIGQWBDQJIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270696
Record name 3-(Trifluoromethyl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-85-8
Record name 3-(Trifluoromethyl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22245-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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